molecular formula C19H33NO4 B1408500 Tert-butyl 9-(2-ethoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate CAS No. 1416176-19-6

Tert-butyl 9-(2-ethoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate

Cat. No. B1408500
CAS RN: 1416176-19-6
M. Wt: 339.5 g/mol
InChI Key: FEIHGGPBTCQGNI-UHFFFAOYSA-N
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Description

“Tert-butyl 9-(2-ethoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate” is a chemical compound. It’s a derivative of N-Boc piperazine . The empirical formula is C14H25NO4 .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a mixture of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and hydrazine hydrate was refluxed in absolute ethanol for 8 hours .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques such as FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . The structures were further confirmed by single crystal X-ray diffraction analysis .

Scientific Research Applications

Synthesis and Chemical Behavior

  • Stereocontrolled Synthesis for Alkaloid Derivatives : A stereoselective synthesis route for (6S*, 7S*, 8S*)-7-butyl-8-hydroxy-1-azaspiro[5.5]-undecan-2-one, a key intermediate in synthesizing perhydrohistrionicotoxin, has been developed. This route utilizes tert-butyl 9-(2-ethoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate in the conjugate addition reaction as a crucial step (Ibuka et al., 1982).

  • Bifunctional Synthesis Applications : Efficient synthetic routes have been established for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to tert-butyl 9-(2-ethoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate. These compounds are valuable for further selective derivation and synthesis of novel compounds in chemical research (Meyers et al., 2009).

Chemical Properties and Applications

  • Boc Protecting Group Introduction : The compound is used for the preparation of N-Boc-amino acids, proving useful in introducing Boc (tert-Butyloxycarbonyl) protecting groups to amines without racemization. It serves as a stable and solid alternative for the protection of amino acids in peptide synthesis (Rao et al., 2017).

  • Polymer Stabilization : This compound is used in polymer stabilization, demonstrating effectiveness as a synergistic stabilizer in combination with thiopropionate type antioxidants. Its structure allows it to engage in association through hydrogen bonding, enhancing the stabilization process in polymer degradation studies (Yachigo et al., 1992).

Advanced Synthesis Techniques

  • One-Step Synthesis for Alkaloid Structures : Innovative one-step synthesis methods have been developed for constructing the 1-azaspiro[5.5]undecane skeleton, characteristic of histrionicotoxin alkaloids. This novel methodology uses a mercuric triflate-catalyzed cycloisomerization reaction, demonstrating a significant advancement in synthesizing complex alkaloid structures (Matsumura et al., 2021).

properties

IUPAC Name

tert-butyl 9-(2-ethoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33NO4/c1-5-23-16(21)14-15-6-8-19(9-7-15)10-12-20(13-11-19)17(22)24-18(2,3)4/h15H,5-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEIHGGPBTCQGNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCC2(CC1)CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 9-(2-ethoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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